(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid is an organic compound that features a pyridazine ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid typically involves the condensation of pyridazine derivatives with acrylic acid or its derivatives. One common method involves the reaction of 3-pyridazinylboronic acid with acrylic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an aqueous medium with a base such as potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinyl carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridazinyl carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridazinyl)acrylic acid: Similar structure but with the pyridazine ring attached at a different position.
3-(4-Pyridazinyl)acrylic acid: Another isomer with the pyridazine ring attached at the 4-position.
3-(3-Pyridazinyl)propionic acid: Similar structure but with a saturated carboxylic acid moiety.
Uniqueness
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which influences its reactivity and interactions with biological targets
Properties
CAS No. |
123530-64-3 |
---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13474 |
Synonyms |
3-(Pyridazin-3-yl)acrylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.